molecular formula C11H23NO2 B13962207 Ethyl 2-aminononanoate

Ethyl 2-aminononanoate

Cat. No.: B13962207
M. Wt: 201.31 g/mol
InChI Key: CYHRMPVNGUQOSJ-UHFFFAOYSA-N
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Description

Ethyl 2-aminononanoate is an organic compound with the molecular formula C11H23NO2 It is an ester derivative of nonanoic acid, featuring an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-aminononanoate can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl nonanoate. This ester can then be aminated using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-aminononanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of ethyl 2-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing nonanoic acid and ethanol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-aminononanoate is unique due to its combination of an amino group and an ester group, providing a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl 2-aminononanoate

InChI

InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9,12H2,1-2H3

InChI Key

CYHRMPVNGUQOSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)OCC)N

Origin of Product

United States

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